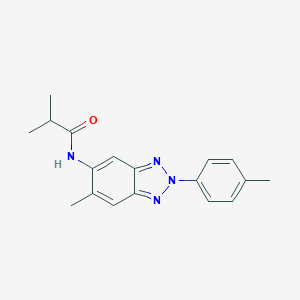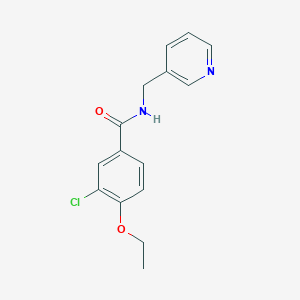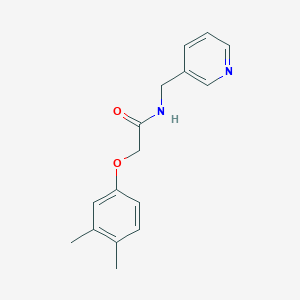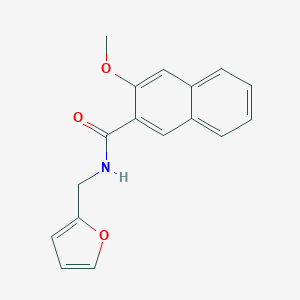![molecular formula C22H13N3O5 B251888 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide](/img/structure/B251888.png)
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide, also known as NOF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. NOF is a heterocyclic compound that belongs to the family of nitrofurans, which are known for their antibacterial and antitumor properties.
Mécanisme D'action
The mechanism of action of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide is not fully understood. However, it has been suggested that N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide may exert its biological activities through the generation of reactive oxygen species (ROS) and the inhibition of certain enzymes. N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has also been shown to induce the production of ROS and activate the caspase cascade, leading to apoptosis in cancer cells. In addition, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also soluble in organic solvents, making it easy to dissolve in experimental solutions. However, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has some limitations. It is not stable in aqueous solutions and can degrade rapidly. It also has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
There are several future directions for the research on N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide. One potential direction is to investigate the mechanism of action of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide in more detail. Another direction is to explore the potential of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, the development of more stable analogs of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide may improve its efficacy and expand its potential applications. Finally, the use of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide as a fluorescent probe for metal ions may have applications in environmental monitoring and biomedical imaging.
Méthodes De Synthèse
The synthesis of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide involves the reaction between 4-naphtho[1,2-d][1,3]oxazole-2-amine and 5-nitro-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions, and the yield of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide can be improved by using different solvents and reaction conditions. The synthesized N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Applications De Recherche Scientifique
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has also been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. In addition, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been used as a fluorescent probe for detecting metal ions such as zinc and copper.
Propriétés
Formule moléculaire |
C22H13N3O5 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H13N3O5/c26-21(18-11-12-19(29-18)25(27)28)23-15-8-5-14(6-9-15)22-24-20-16-4-2-1-3-13(16)7-10-17(20)30-22/h1-12H,(H,23,26) |
Clé InChI |
HBKJTTOOIYBWRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B251806.png)


![N-[4-(butanoylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251811.png)
![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)